molecular formula C12H11ClF3NO5 B1520268 Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate CAS No. 1223395-43-4

Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate

Cat. No.: B1520268
CAS No.: 1223395-43-4
M. Wt: 341.67 g/mol
InChI Key: ARKSFISMVKRUDT-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate” is a chemical compound with the molecular formula C12H11ClF3NO5 . It has a molecular weight of 341.67 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with chloro, methoxy, and carbonyl-amino groups . The carbonyl-amino group also contains a trifluoroethoxy group .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate, a compound with potential applications in various fields, has been the subject of research primarily focusing on chemical synthesis and structural analysis. The compound exhibits unique properties that make it a subject of interest in studies aiming to explore its potential applications and chemical behaviors.

  • Compound Synthesis and Reaction Behaviors :

    • Ukrainets et al. (2014) explored the cyclization of related methyl benzoate compounds in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study demonstrates the compound's reactive behavior under different base strengths, hinting at its potential in synthetic chemistry applications (Ukrainets et al., 2014).
  • Molecular Structure and Interactions :

    • Kimura & Hourai (2005) detailed the structural aspects of a similar methyl benzoate compound, revealing the orientations of its side chains and the formation of an intramolecular N—H⋯O hydrogen bond. This work underscores the importance of understanding molecular interactions in designing compounds for specific applications (Kimura & Hourai, 2005).
  • Derivative Synthesis and Potential Applications :

    • Selič, Grdadolnik, & Stanovnik (1997) reported on the preparation of specific methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate derivatives and their use in synthesizing various heterocyclic systems. This indicates the compound's versatility in creating complex molecules with potential pharmaceutical or industrial applications (Selič, Grdadolnik, & Stanovnik, 1997).
  • Antimicrobial Activity :

    • Bektaş et al. (2007) synthesized novel triazole derivatives from various ester ethoxycarbonylhydrazones, indicating the compound's potential use in developing new antimicrobial agents. This research highlights the compound's significance in medicinal chemistry, particularly in creating substances that combat microbial infections (Bektaş et al., 2007).

Properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroethoxycarbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO5/c1-20-9-4-8(7(13)3-6(9)10(18)21-2)17-11(19)22-5-12(14,15)16/h3-4H,5H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKSFISMVKRUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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